ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate
Overview
Description
Ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate, also known as EAPBQ, is a chemical compound with potential pharmacological properties. It is a member of the quinoline family of compounds that are known for their various biological activities. EAPBQ has been synthesized in the laboratory and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate is not fully understood, but it is thought to be related to its ability to inhibit the activity of certain enzymes involved in inflammation and tumor growth. ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects in vitro. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has been shown to have fluorescent properties that make it useful for detecting amyloid-beta plaques in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has several advantages for use in scientific research. It is relatively easy to synthesize in the laboratory and can be produced in high yields with high purity. ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has also been shown to have promising pharmacological properties that make it useful for studying various biological processes. However, there are also limitations to using ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate in lab experiments. It is a relatively new compound, and its safety and toxicity have not been fully evaluated. In addition, ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate. One area of research is to evaluate its safety and toxicity in vivo. Another area of research is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate could also be further studied for its potential use as a fluorescent probe for detecting amyloid-beta plaques in Alzheimer's disease. Finally, ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate could be modified to improve its solubility and other pharmacological properties, which could make it more useful for scientific research.
Scientific Research Applications
Ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has been the subject of various scientific research studies due to its potential pharmacological properties. It has been shown to have anti-inflammatory and anti-tumor activities in vitro. In addition, ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has been tested for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has also been studied for its potential use as a fluorescent probe for detecting amyloid-beta plaques in Alzheimer's disease.
properties
IUPAC Name |
ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-23-18(22)15-10-17(11-3-6-13(20)7-4-11)21-16-8-5-12(19)9-14(15)16/h3-10H,2,20H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQVEADCWNMVOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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